1-(2-fluoroethyl)-5-methyl-N-propylpyrazol-4-amine;hydrochloride
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Overview
Description
1-(2-Fluoroethyl)-5-methyl-N-propylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and a propyl group attached to the pyrazole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-5-methyl-N-propylpyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or their equivalents.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Alkylation: The methyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated synthesis systems can also streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-5-methyl-N-propylpyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives
Scientific Research Applications
1-(2-Fluoroethyl)-5-methyl-N-propylpyrazol-4-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-propylpyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins
Comparison with Similar Compounds
1-(2-Fluoroethyl)-3-methylpyrazole: Similar structure but lacks the propyl group.
5-Methyl-1-propylpyrazole: Similar structure but lacks the fluoroethyl group.
1-(2-Fluoroethyl)-5-methylpyrazole: Similar structure but lacks the propyl group.
Uniqueness: 1-(2-Fluoroethyl)-5-methyl-N-propylpyrazol-4-amine is unique due to the combination of its fluoroethyl, methyl, and propyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C9H17ClFN3 |
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Molecular Weight |
221.70 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-5-methyl-N-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H16FN3.ClH/c1-3-5-11-9-7-12-13(6-4-10)8(9)2;/h7,11H,3-6H2,1-2H3;1H |
InChI Key |
KJJQJMRSFSZTOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(N(N=C1)CCF)C.Cl |
Origin of Product |
United States |
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